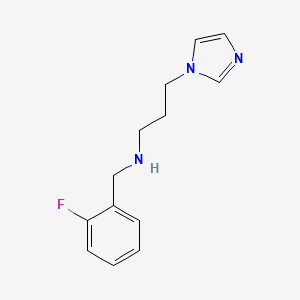

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKORRQXFOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the reaction of 2-fluorobenzyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C13H16FN3

- Molecular Weight : 233.28 g/mol

- Structure : The compound features a fluorobenzyl group attached to an imidazolyl-propylamine moiety, which enhances its biological activity and interaction with molecular targets.

Chemistry

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine serves as a versatile building block in organic synthesis. It is utilized for creating more complex organic molecules, particularly in the development of pharmaceuticals.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its structure allows it to bind effectively to various biological targets, including enzymes and receptors.

Medicine

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against several bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. Additionally, it has demonstrated anticancer activity by inducing apoptosis in cancer cell lines and inhibiting cell proliferation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in various chemical processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

- Fluorine Substitution : The fluorine atom at the 2-position enhances lipophilicity and bioavailability.

- Imidazole Ring Variability : Modifications to the imidazole ring significantly affect biological activity, suggesting that further structural optimization could yield compounds with enhanced potency.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Escherichia coli | 10 µg/mL |

These findings indicate its potential as a therapeutic agent against bacterial infections.

Anticancer Activity

A study explored its effects on various cancer cell lines:

| Cell Line | Effect Observed |

|---|---|

| MCF-7 (Breast Cancer) | Induced apoptosis |

| HeLa (Cervical Cancer) | Inhibited proliferation |

The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the imidazolyl-propylamine moiety facilitates the interaction with active sites. This dual functionality allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

a. N-(4-Fluoro-benzyl)-3-(1H-imidazol-1-yl)propan-1-amine

- CAS : 279236-31-6

- Molecular Formula : C₁₃H₁₆FN₃

- Key Differences : Fluorine at the para (4th) position on the benzyl ring.

- Classified as an irritant (Xi hazard symbol) .

b. [(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

c. (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- CAS : 279236-81-6

- Molecular Formula : C₁₃H₁₆FN₃

- Key Differences : Fluorine at the meta (3rd) position. Meta-substitution may reduce steric hindrance compared to ortho, improving interaction with planar enzyme active sites .

Non-Fluorinated Analogs

a. Benzyl-(3-imidazol-1-yl-propyl)-amine

- CAS : 112086-52-9

- Molecular Formula : C₁₃H₁₇N₃

- Widely used as a chemical intermediate .

Analogs with Heterocyclic Modifications

a. 6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

b. (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine

- CAS : 626209-43-6

- Molecular Formula : C₁₃H₁₇N₃O

Analogs with Modified Amine Substituents

a. (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

- CAS : 1376989-43-3

- Molecular Formula : C₁₃H₁₇FN₂O

- Key Differences : Morpholine ring replaces imidazole, enhancing solubility and altering target selectivity (e.g., GPCR modulation) .

Comparative Data Table

Research Implications and Gaps

Biological Activity

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays and for therapeutic applications. This article reviews the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a fluorobenzyl group and an imidazolyl-propylamine moiety. This unique structure enhances its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The fluorobenzyl group increases the compound's binding affinity to target proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity.

- Modulation of Biological Pathways : The compound can modulate various biological pathways by interacting with receptors involved in signaling cascades, potentially leading to therapeutic effects in diseases such as cancer and infections .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against several strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have explored its effects on cancer cell lines, revealing that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

- Fluorine Substitution : The presence of the fluorine atom at the 2-position of the benzyl ring enhances lipophilicity and bioavailability, which are critical for improved pharmacokinetic properties .

- Imidazole Ring Variability : Modifications to the imidazole ring can significantly affect biological activity, suggesting that further structural optimization could yield compounds with enhanced potency against specific targets .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.